2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid

Description

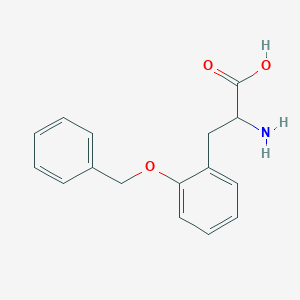

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid (CAS: 603105-69-7 or 218278-65-0 for its stereoisomers) is a synthetic α-amino acid derivative structurally related to L-tyrosine. Its molecular formula is C₁₆H₁₇NO₃ (MW: 271.31 g/mol), featuring a benzyloxy (-O-CH₂-C₆H₅) group at the 2-position of the phenyl ring attached to the β-carbon of the amino acid backbone . This compound is also known as O-Benzyl-L-tyrosine, highlighting its tyrosine-based origin with a benzyl-protected hydroxyl group.

Properties

IUPAC Name |

2-amino-3-(2-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKGUGAAFHVRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306890 | |

| Record name | 2-(Phenylmethoxy)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603105-69-7 | |

| Record name | 2-(Phenylmethoxy)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylmethoxy)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.

Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyl ether group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The compound can be reduced to remove the benzyl ether group, yielding a simpler amino acid.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Simplified amino acids.

Substitution: Acylated or alkylated amino acids.

Scientific Research Applications

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors involved in amino acid metabolism.

Pathways Involved: It may influence pathways related to protein synthesis and degradation, as well as signal transduction mechanisms.

Comparison with Similar Compounds

Fluoroethyl-Substituted Analogues

- Example: (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32) and (R)-isomer (33) .

- Structural Difference : Fluoroethyl (-CH₂CH₂F) replaces benzyloxy.

- Properties : Fluorine’s electronegativity increases metabolic stability and alters electronic properties. The fluoroethyl group may enhance bioavailability compared to bulkier benzyloxy.

- Synthesis : Involves TFA-mediated deprotection and NH₃ precipitation .

- Applications: Potential use in imaging or targeted therapies due to fluorine’s PET compatibility.

Benzyloxy-Substituted Tryptophan Analogues

- Example: (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid (AT182) .

- Structural Difference : Benzyloxy is attached to an indole ring instead of phenyl.

- Applications: Studied for inhibitor specificity in amino acid transporters like LAT1, relevant in cancer metabolism .

Thioether-Containing Analogues

- Example: 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid .

- Structural Difference : Thioether (-S-) linkage with dicarboxyethyl substituents.

- Properties : The thiol and carboxyl groups enable metal chelation and redox activity.

- Applications : Identified as an NMDA receptor antagonist, suggesting neuroprotective applications .

Thiazole-Containing α-Amino Acids

- Example: (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid .

- Structural Difference: Thiazole ring replaces benzyloxy, connected via an aminomethyl bridge.

- Properties : Thiazole’s aromaticity and nitrogen atom enhance hydrogen bonding and π-stacking.

- Applications : Demonstrated antimycobacterial activity against M. tuberculosis H37Ra, with low cytotoxicity .

Trifluoromethyl-Substituted Analogues

- Example: (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid .

- Structural Difference : Trifluoromethyl (-CF₃) replaces benzyloxy.

- Properties : The strong electron-withdrawing CF₃ group increases acidity and metabolic stability.

- Applications : Likely explored for enhanced pharmacokinetics in drug design.

Data Table: Key Comparative Features

Biological Activity

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid, also known by its chemical structure C16H17NO3, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

The compound features a unique structure characterized by an amino group, a propanoic acid backbone, and a benzyloxy substituent on the phenyl ring. This configuration may influence its biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, particularly in relation to cancer cell proliferation. Its structural analogs have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Neurotransmitter Modulation : Similar compounds have been studied for their effects on neurotransmitter systems, particularly in modulating glutamate receptors. This is significant given the role of glutamate in neurodegenerative diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antineoplastic Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have demonstrated significant inhibition of cell growth in leukemia and carcinoma models .

- Cholinesterase Inhibition : Some studies indicate that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This activity could have implications for treating conditions like Alzheimer's disease .

- Selectivity and Potency : The structure-activity relationship (SAR) studies reveal that modifications to the benzyloxy group can enhance or diminish the compound's potency against specific targets, such as HDAC isoforms .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on HDAC Inhibition : A study profiling various azumamides found that compounds with similar structures to this compound were effective against HDAC1–3, with IC50 values ranging from 14 to 67 nM. This suggests potential applications in cancer therapy through epigenetic modulation .

- Neuroprotective Effects : Research into related compounds has shown promise in neuroprotection via AChE inhibition, suggesting that this compound could be explored further for therapeutic use in neurodegenerative diseases .

Data Table: Biological Activities and Potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.